molecular formula C16H15ClN2O2 B5693810 N-[3-(acetylamino)-4-chlorophenyl]-2-phenylacetamide

N-[3-(acetylamino)-4-chlorophenyl]-2-phenylacetamide

Cat. No. B5693810
M. Wt: 302.75 g/mol
InChI Key: BGCIELZJTBJPJR-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)-4-chlorophenyl]-2-phenylacetamide, also known as Acetaminophen, is a widely used analgesic and antipyretic drug. It is a white, crystalline powder that is soluble in water and ethanol. Acetaminophen is one of the most commonly used over-the-counter pain relievers in the world, and it is also used in prescription drugs for the treatment of pain and fever.

Mechanism of Action

The exact mechanism of action of N-[3-(acetylamino)-4-chlorophenyl]-2-phenylacetamiden is not fully understood. It is believed to work by inhibiting the production of prostaglandins, which are chemicals in the body that cause pain and inflammation. N-[3-(acetylamino)-4-chlorophenyl]-2-phenylacetamiden is also thought to interact with the endocannabinoid system, which plays a role in pain perception.
Biochemical and Physiological Effects
N-[3-(acetylamino)-4-chlorophenyl]-2-phenylacetamiden has been shown to have a number of biochemical and physiological effects. It has been shown to reduce fever by acting on the hypothalamus, which regulates body temperature. N-[3-(acetylamino)-4-chlorophenyl]-2-phenylacetamiden has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.

Advantages and Limitations for Lab Experiments

N-[3-(acetylamino)-4-chlorophenyl]-2-phenylacetamiden has several advantages for use in lab experiments. It is readily available, inexpensive, and has a well-established safety profile. However, it also has limitations, including its narrow therapeutic index, which means that it can be toxic at high doses. Additionally, N-[3-(acetylamino)-4-chlorophenyl]-2-phenylacetamiden can be difficult to dissolve in some solvents, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-[3-(acetylamino)-4-chlorophenyl]-2-phenylacetamiden. One area of interest is the development of new formulations of the drug that are more effective and have fewer side effects. Another area of research is the identification of new targets for the drug, such as the endocannabinoid system. Additionally, there is ongoing research into the potential use of N-[3-(acetylamino)-4-chlorophenyl]-2-phenylacetamiden in the treatment of chronic pain, neuropathic pain, and other conditions.

Synthesis Methods

The synthesis of N-[3-(acetylamino)-4-chlorophenyl]-2-phenylacetamiden involves the reaction of 4-chloroaniline with acetic anhydride to form N-acetyl-4-chloroaniline, which is then reacted with phenylacetic acid to form N-[3-(acetylamino)-4-chlorophenyl]-2-phenylacetamiden. The reaction is carried out in the presence of a catalyst such as sodium acetate or sulfuric acid.

Scientific Research Applications

N-[3-(acetylamino)-4-chlorophenyl]-2-phenylacetamiden has been extensively studied for its analgesic and antipyretic effects. It is commonly used to treat pain and fever associated with conditions such as headaches, arthritis, and menstrual cramps. N-[3-(acetylamino)-4-chlorophenyl]-2-phenylacetamiden has also been studied for its potential use in the treatment of acute pain, chronic pain, and neuropathic pain.

properties

IUPAC Name

N-(3-acetamido-4-chlorophenyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c1-11(20)18-15-10-13(7-8-14(15)17)19-16(21)9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCIELZJTBJPJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)NC(=O)CC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6375655

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